2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3/c1-11-21-19(29-24-11)13-6-4-8-26-16(22-23-18(13)26)10-20-17(27)9-14-12-5-2-3-7-15(12)28-25-14/h2-8H,9-10H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGRWHYTLFHHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Benzo[d]isoxazole : A bicyclic structure known for various biological activities.
- Oxadiazole and Triazole Rings : These contribute to the compound's potential pharmacological effects.
Biological Activity Overview
Research indicates that compounds featuring benzo[d]isoxazole and related heterocycles often exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that derivatives of benzo[d]isoxazole possess varying degrees of antimicrobial activity. For instance, a related study on benzoxazole derivatives indicated that some compounds exhibited notable antibacterial properties against Bacillus subtilis and Escherichia coli with minimal inhibitory concentrations (MIC) demonstrating their effectiveness .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 25 | Active against B. subtilis |
| Compound B | 50 | Active against E. coli |
| Compound C | 100 | Weakly active |
Anticancer Activity
The anticancer potential of compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-acetamide has been documented extensively. For example, certain benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or pathways critical to pathogen survival or cancer cell proliferation. For example:
- Inhibition of DNA synthesis : Some derivatives may interfere with nucleic acid synthesis in bacteria or cancer cells.
- Modulation of signaling pathways : Compounds may affect pathways such as apoptosis or cell cycle regulation.
Case Studies
- Antibacterial Efficacy : A study conducted by Sato et al. (2001) evaluated a series of benzoxazole derivatives against various bacterial strains. The results indicated that certain modifications to the benzoxazole ring significantly enhanced antibacterial activity .
- Cytotoxicity in Cancer Cells : Research published by Giordano et al. (2019) revealed that specific modifications to the benzo[d]isoxazole structure resulted in increased cytotoxicity against MCF-7 breast cancer cells. The study highlighted the importance of substituent placement on the benzene ring for enhancing activity .
Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound vs. Compound 60 (): Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide) shares the 1,2,4-oxadiazole and acetamide groups but replaces the triazolo pyridine with a benzo[b]oxazolo[3,4-d][1,4]oxazine.
Target Compound vs. 8d ():
Compound 8d (N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethoxy)pyridin-2-yl)isoxazol-3-yl)aniline) utilizes a simpler isoxazole-pyridine-aniline framework. The absence of fused triazolo or oxadiazole rings limits its π-π stacking and hydrogen-bonding capabilities, which are critical for high-affinity interactions in the target compound .
Bioactivity and Physicochemical Properties
Bioactivity (Inferred from Structural Analogues)
Physicochemical Properties
| Property | Target Compound | Compound 60 | 8d |
|---|---|---|---|
| logP (Predicted) | ~2.5 (moderate) | ~2.0 (lower) | ~3.1 (higher) |
| Solubility | Moderate (polar oxadiazole) | High (amide/oxazine) | Low (trifluoromethoxy) |
| Metabolic Stability | High (methyl oxadiazole) | Moderate | Low |
The target compound’s 3-methyl-1,2,4-oxadiazole enhances metabolic resistance compared to 8d’s trifluoromethoxy group, which is prone to oxidative degradation .
Key Advantages of the Target Compound
- Structural Rigidity: The fused triazolo pyridine ensures precise spatial orientation for target binding.
- Dual Heterocycles: Combines benzo[d]isoxazole (lipophilic) with oxadiazole (polar), optimizing solubility and membrane permeability.
- Synthetic Scalability: Despite complexity, modular coupling steps (e.g., Suzuki or Buchwald-Hartwig) allow systematic optimization .
Q & A
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina or Glide (Schrödinger) can model interactions between the compound’s oxadiazole group and catalytic residues (e.g., in PARP or EGFR kinases) .
- Quantum Mechanical (QM) Calculations : Assess the electronic properties of the benzo[d]isoxazole ring using Gaussian09 to predict reactivity in electrophilic substitution reactions .
- MD Simulations : GROMACS or AMBER can simulate binding dynamics over time, identifying conformational changes that affect potency .
How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile?
Advanced Research Question
- In Vitro ADME :
- Solubility : Shake-flask method with PBS (pH 7.4) to measure aqueous solubility.
- Plasma Stability : Incubate with human plasma (37°C) and monitor degradation via HPLC .
- In Vivo PK : Administer the compound to rodent models and collect plasma samples at intervals. Use LC-MS/MS to calculate half-life (t½), Cmax, and AUC .
- Toxicology Screening : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .
What comparative structural analysis methods are effective for SAR optimization?
Advanced Research Question
- Fragment Replacement : Replace the 3-methyl-oxadiazole with 1,3,4-thiadiazole or 1,2,3-triazole groups to evaluate activity changes (see for analogous substitutions) .
- Bioisosterism : Substitute the benzo[d]isoxazole with indole or benzothiophene to enhance metabolic stability while retaining π-stacking capacity .
- Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to identify critical binding motifs. notes the utility of X-ray diffraction for triazolo-pyridine derivatives .
How can researchers address challenges in scaling up synthesis for preclinical studies?
Basic Research Question
- Process Chemistry : Optimize solvent volume (e.g., switch from DMF to ethanol for greener chemistry) and reduce column chromatography via telescoping steps .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
- Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., identify genotoxic nitrosamines in oxadiazole-containing intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
